
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, alkyne, and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Hexa-2,5-diyn-1-yl Intermediate: This can be achieved through a coupling reaction of appropriate alkyne precursors under palladium-catalyzed conditions.
Addition of the Phenylprop-2-yn-1-yl Group: This step might involve a Sonogashira coupling reaction to introduce the phenylprop-2-yn-1-yl group.
Esterification: The final step could involve the esterification of the intermediate with dimethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Types of Reactions
Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the functional groups present in the molecule.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity in esterification and substitution reactions.
Phenylpropiolic acid: Contains the phenylprop-2-yn-1-yl group and can undergo similar coupling reactions.
Hexa-2,5-diyne-1-ol: Contains the hexa-2,5-diyn-1-yl group and can undergo similar oxidation and reduction reactions.
特性
分子式 |
C20H18O5 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-(3-phenylprop-2-ynyl)propanedioate |
InChI |
InChI=1S/C20H18O5/c1-4-17(21)13-9-15-20(18(22)24-2,19(23)25-3)14-8-12-16-10-6-5-7-11-16/h1,5-7,10-11,17,21H,14-15H2,2-3H3 |
InChIキー |
IDWKJEXBQNOCKR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC#CC1=CC=CC=C1)(CC#CC(C#C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
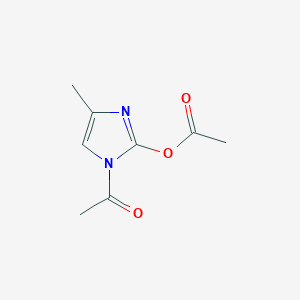
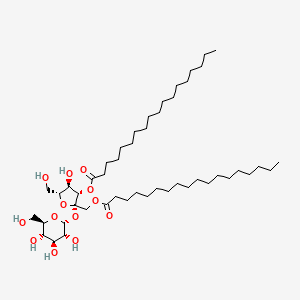
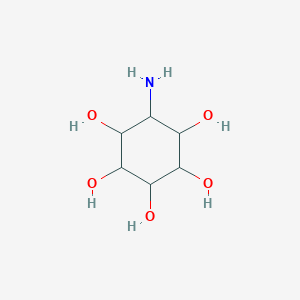
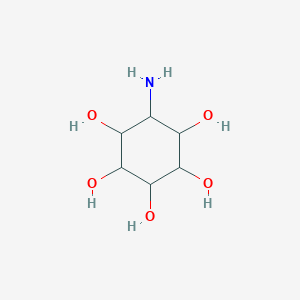
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)


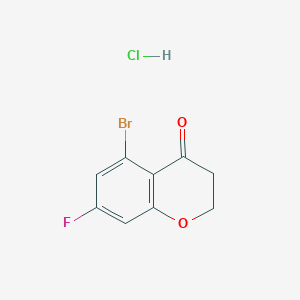

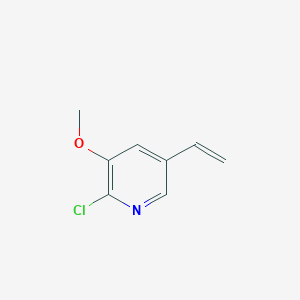
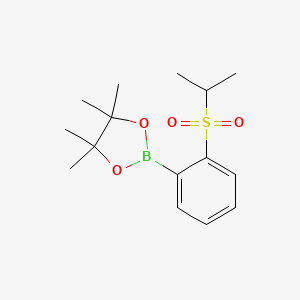
![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)

